molecular formula C16H15BrN2O3 B5538378 2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide

2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide

Cat. No. B5538378
M. Wt: 363.21 g/mol
InChI Key: KJVZQBPFMPUQEW-GIJQJNRQSA-N
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Description

  • The compound is a derivative of acetamide, which has been explored for its diverse chemical and pharmacological properties. It belongs to a class of compounds characterized by the presence of an acetamide group and various substituents which impart unique chemical characteristics.

Synthesis Analysis

  • The synthesis of related acetamide derivatives involves multi-step reactions. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized through alkylation and nitration processes under specific conditions, achieving yields of 77.42% for alkylation and 92.2% for nitration (Zhang Da-yang, 2004).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of new Schiff bases and Thiazolidinone derivatives from esterification and hydrazination processes, leading to compounds with evaluated antibacterial and antifungal activities. These compounds, derived from similar chemical structures, demonstrate significant potential in antimicrobial applications (Fuloria et al., 2014).

Pharmacological Assessments

Another research focused on the synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This study underscores the pharmaceutical potential of compounds with structural similarities to 2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide, highlighting their effectiveness in various pharmacological evaluations (Rani et al., 2016).

Optical Properties and Indicator Applications

Research into orcinolic derivatives, including structures closely related to the chemical compound , revealed their crystallization, optical properties, and potential as OH− indicators. The study's findings on DFT calculations and absorption band shifts upon OH− ion addition suggest applications in chemical sensing and analysis (Wannalerse et al., 2022).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of amino groups, leading to intermediates for antimalarial drugs, showcases the importance of specific chemical reactions in developing pharmaceuticals. This research emphasizes the role of catalysts and various acyl donors in achieving desired products, reflecting on the synthesis strategies for compounds with medical applications (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[4-bromo-2-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-3-2-4-14(7-11)19-16(20)10-22-15-6-5-13(17)8-12(15)9-18-21/h2-9,21H,10H2,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVZQBPFMPUQEW-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide

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